N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide
Description
N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2-(methylthio)phenyl group at the nitrogen atom and a 1H-pyrrol-1-yl moiety at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the methylthio group and aromatic interactions from the pyrrole ring.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-pyrrol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-19-14-8-3-2-7-13(14)16-15(18)9-6-12-17-10-4-5-11-17/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXDOEPGCIBFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-(methylthio)aniline with butanoyl chloride to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization with pyrrole under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Research indicates that N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its usefulness in treating infections.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | HL-60 (leukemia) | 150 ± 5.0 | G2/M phase arrest |
| Study B | MCF7 (breast cancer) | 120 ± 3.5 | Apoptosis via caspase activation |
| Study C | A549 (lung cancer) | 200 ± 10.0 | ROS induction |
Case Studies
- G2/M Phase Arrest : In a study involving HL-60 cells, treatment with this compound resulted in significant G2/M phase arrest at concentrations around 150 nM, suggesting its potential as a therapeutic agent against leukemia.
- Caspase Activation : Another investigation demonstrated that the compound led to increased levels of activated caspases (caspase 3 and 7), confirming its role in inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects. The following table summarizes its activity against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Candida albicans | 128 |
Case Studies
A study on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, indicating its potential for use in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Pharmacological Differences
- Aromatic vs. Heterocyclic Substituents : The target compound’s 1H-pyrrol-1-yl group distinguishes it from analogs with pyrimidine () or chromenyl systems (). Pyrrole’s electron-rich nature may favor π-π interactions in enzyme binding, whereas pyrimidine derivatives () often exhibit stronger hydrogen-bonding capabilities .
- Methylthio Group: The 2-(methylthio)phenyl substituent provides moderate hydrophobicity compared to the polar dimethylamino group in or the sulfonamide in . This balance may optimize membrane permeability in drug design .
Therapeutic Potential
- Enzyme Inhibition : The CTPS1 inhibitor () shares a butanamide scaffold but uses a chloropyridinyl group for binding. The target compound’s pyrrole may target different enzyme pockets, such as kinases or proteases .
- Anticancer Activity : Fluorinated derivatives () demonstrate that electron-withdrawing groups enhance cytotoxicity. The methylthio group in the target compound may offer a unique mechanism by modulating redox pathways .
Biological Activity
N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
Chemical Formula : C13H16N2OS
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Intermediate : Reacting 2-(methylthio)aniline with butanoyl chloride to form an amide intermediate.
- Cyclization : The intermediate undergoes cyclization with pyrrole under acidic or basic conditions to yield the final product.
This compound's unique structure, which combines a methylthio group and a pyrrole moiety, contributes to its distinct biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further pharmacological exploration. The compound's mechanism may involve interaction with bacterial enzymes or receptors, disrupting vital cellular processes.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and A549, at micromolar concentrations. The compound appears to modulate pathways involved in cell proliferation and survival, potentially making it a lead compound for cancer therapy .
The biological effects of this compound are believed to arise from its ability to bind to specific molecular targets, including enzymes and receptors. This binding alters their activity, leading to various biochemical responses such as:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell division.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
